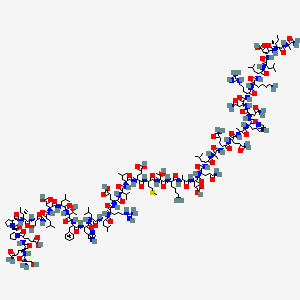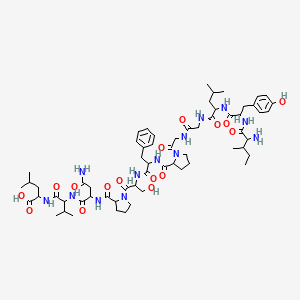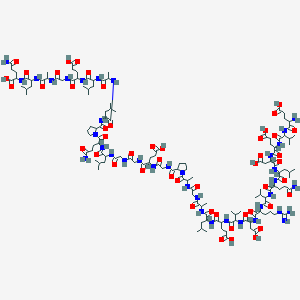
875910-01-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGA-(C8R) HNG17, Humanin derivative is a potent humanin (HN) derivative. AGA-(C8R) HNG17, Humanin derivative completely suppresses neuronal cell death by Alzheimer's disease-relevant insults.
Aplicaciones Científicas De Investigación
Ethical and Societal Implications of Scientific Research
Scientific research, including areas such as genomics, synthetic biology, and nanotechnology, is increasingly shaping our lives. However, it also raises ethical and societal concerns. Policymakers are calling for attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in new and emerging research areas (Schuurbiers & Fisher, 2009).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for editing or modulation of DNA sequences in any organism. This technology is critical for understanding the functional organization of the genome and linking genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Importance of Scientific Research in Society
Scientific research contributes significantly to understanding the universe and living things, creating technologies that benefit humanity and create wealth. The theme of the "Beauty and Benefits of Science" highlights the importance of science in addressing societal challenges (Press, 2013).
Nanoparticle Synthesis and Technological Development
The synthesis of new materials, such as nanoparticles, is a key focus of chemical research, driven by advancements in various industries like electronics. This synergy between scientific discovery and technological development has led to significant progress in materials science (Cushing, Kolesnichenko, & O'connor, 2004).
Balancing Scientific Progress with Ethical Considerations
In human biology research, questions arise about the limits of scientific research, especially in areas like genetic editing. The need for science to progress alongside philosophical and ethical thought for the benefit of the community is emphasized (Barracca, Patricelli, Milani, & Quintaliani, 2019).
Applications of CRISPR Technologies Beyond Biomedicine
CRISPR technologies, beyond their biomedical applications, are being employed in areas like crop and livestock breeding, antimicrobial engineering, and disease-carrying insect control (Barrangou & Doudna, 2016).
RNA-Guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific activation of endogenous target genes in human cells. This presents a versatile approach for RNA-guided gene activation (Pérez‐Piñera et al., 2013).
Nanoscience and Nanotechnology in Europe
Research in nanostructures in Europe highlights new methods and properties of matter that could have applications in information technology, sensors, and new materials (Tolles, 1996).
Strengthening Scientific Credibility and Response to Misinformation
Addressing the loss of scientific credibility and the spread of misinformation involves reinforcing the education of scientific goals and methods, emphasizing the importance of rigor, robustness, and reproducibility in science (Vekemans, 2023).
Data Sharing Practices in Scientific Research
Data sharing is a crucial part of scientific research, enabling verification of results and further research. This study explores current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing (Tenopir et al., 2011).
Propiedades
| 875910-01-3 | |
Fórmula molecular |
C₇₈H₁₃₄N₂₀O₂₄ |
Peso molecular |
1736.02 |
Secuencia |
One Letter Code: PAGASRLLLLTGEIDLP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









